N-benzyl-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-benzyl-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a benzyl group, and a diethylaminoethyl side chain
Scientific Research Applications
N-benzyl-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Action Environment
Environmental factors matter! pH, temperature, and other compounds present can influence its efficacy and stability. Stability studies under different conditions would shed light on this.
Remember, this is a theoretical exploration based on structural clues. Actual research would provide the missing puzzle pieces. 🧩
: Reductive Amination, and How It Works – Master Organic Chemistry : Reactions at the benzylic position (video) | Khan Academy
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzyl group and the diethylaminoethyl side chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the diethylaminoethyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated compounds.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxamide
- N-benzyl-2-methyl-4-nitroaniline
- 1-(2-aminopropyl)-1H-indazole
Uniqueness
Compared to similar compounds, N-benzyl-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its quinazoline core provides a versatile platform for chemical modifications, while the benzyl and diethylaminoethyl groups contribute to its reactivity and biological activity.
Properties
IUPAC Name |
N-benzyl-3-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-3-25(4-2)12-13-26-21(28)18-11-10-17(14-19(18)24-22(26)29)20(27)23-15-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,23,27)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAYJKNUXDSRBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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